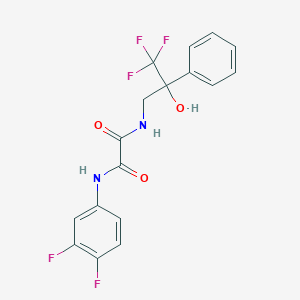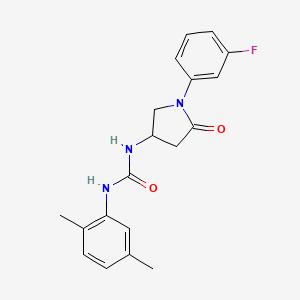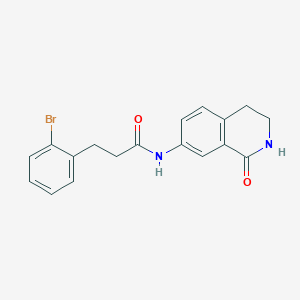
N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide, also known as DFP-10825, is a compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Mécanisme D'action
N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide exerts its biological effects by inhibiting the activity of enzymes involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It has also been found to inhibit the activity of chitin synthase, an enzyme essential for insect growth and development.
Biochemical and Physiological Effects
N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide has been found to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to inhibit the production of inflammatory cytokines and prostaglandins. In vivo studies have demonstrated its ability to reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide has several advantages for lab experiments, including its high yield and purity, and its ability to inhibit the activity of specific enzymes. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide. One area of interest is the development of new materials with unique properties using N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide as a building block. Another area of interest is the optimization of its anti-inflammatory and anti-cancer properties for potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide.
Méthodes De Synthèse
N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide can be synthesized through a multi-step process involving the reaction of 3,4-difluoroaniline with 3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid, followed by the reaction with oxalyl chloride. The resulting product is then subjected to a series of purification steps to obtain N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide in a high yield and purity.
Applications De Recherche Scientifique
N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide has been found to have potential applications in various fields of scientific research. In the medical field, it has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been found to have potential as a pesticide due to its ability to inhibit insect growth and development. Additionally, N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide has been studied for its potential use in the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
N'-(3,4-difluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F5N2O3/c18-12-7-6-11(8-13(12)19)24-15(26)14(25)23-9-16(27,17(20,21)22)10-4-2-1-3-5-10/h1-8,27H,9H2,(H,23,25)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIJVFLNYJZXMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F5N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)triazole-4-carboxamide](/img/structure/B2395631.png)
![2-Chloro-N-[[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]acetamide](/img/structure/B2395632.png)


![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2395637.png)
![2,4-dichloro-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2395638.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2395641.png)
![5-(3-fluoro-4-methylanilino)-7-methyl-2-(2-morpholino-2-oxoethyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2395642.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-(trifluoromethyl)benzenecarboxamide](/img/structure/B2395645.png)


![Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2395649.png)
![2-hydroxy-3a-(4-methylphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B2395650.png)
